3,6-Dibromobenzene-1,2-diol

Description

Overview of Benzene-1,2-diol Derivatives in Organic Chemistry

Benzene-1,2-diols, commonly known as catechols, are a class of organic compounds characterized by a benzene (B151609) ring with two hydroxyl groups on adjacent carbon atoms. wikipedia.orgwikipedia.org These compounds are colorless to white solids at room temperature but can darken upon exposure to oxygen. wikipedia.org The three isomers of benzenediol are catechol (1,2-dihydroxybenzene), resorcinol (B1680541) (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene). wikipedia.org

The hydroxyl groups in benzene-1,2-diols are weakly acidic and can lose a proton to form phenolate (B1203915) ions. wikipedia.org This reactivity makes them versatile building blocks in organic synthesis. For instance, they readily form complexes with metal ions like aluminum(III) and silicon(IV). researchgate.netmdpi.com Furthermore, they can undergo condensation reactions to create heterocyclic compounds. wikipedia.org The Dakin oxidation, a reaction where a hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide, is a notable method for forming benzenediols. wikipedia.org

Significance of Halogenated Catechols as Synthetic Intermediates and Functional Precursors

Halogenated catechols are derivatives of benzene-1,2-diol where one or more hydrogen atoms on the benzene ring are replaced by halogen atoms. These compounds are crucial as synthetic intermediates for a wide range of products, including pharmaceuticals and agricultural chemicals. google.combeilstein-journals.org The introduction of halogen atoms can significantly alter the electronic properties and reactivity of the catechol ring, making them valuable for creating complex molecules.

For example, halogenated catechols are used in the synthesis of antimicrobial materials. nih.gov They can be polymerized to form hydrogels, linear polymers, and coatings with inherent antimicrobial and antibiofilm properties. nih.gov The presence of a halogen, such as bromine or chlorine, can enhance the adhesive properties of catechol-based materials. nih.gov Furthermore, halogenated catechols are key intermediates in the biodegradation pathways of halogenated aromatic compounds by certain bacteria. beilstein-journals.org

Historical Context of Brominated Aromatic Diols in Chemical Transformations

The study of brominated aromatic compounds, including diols, has a long history in organic chemistry. Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are versatile intermediates in organic synthesis. nih.gov Historically, various brominating agents and conditions have been developed to achieve regioselective bromination of aromatic rings. nih.gov

The development of methods to synthesize specific brominated diols has been driven by their utility in creating more complex molecules. For instance, the synthesis of brominated catechols has been a focus of research for their potential as precursors to natural products and other functional materials. researchgate.net The use of aryl halides, including brominated compounds, as halogenation reagents themselves represents a more recent advancement in the field, offering milder reaction conditions for the bromination of other molecules. acs.org The discovery and characterization of naturally occurring bromophenols, including dibrominated diols, from marine organisms like the red alga Rhodomela confervoides, has further highlighted their importance and potential applications, particularly as antioxidants. nih.gov

Current Research Landscape and Emerging Applications of 3,6-Dibromobenzene-1,2-diol

Current research on this compound and related compounds is focused on its synthesis and application as a building block in various fields of chemistry. It is recognized as a valuable intermediate in the synthesis of more complex molecules. For example, its diamine derivative, 3,6-dibromobenzene-1,2-diamine, is used in polymerization reactions and has potential applications in the development of optical materials. alfachemch.com

Recent studies have explored the synthesis of polymers incorporating dibrominated aromatic units for applications in organic solar cells. rsc.org While these studies may focus on the diamine or other derivatives, the underlying importance of the dibrominated benzene core, originating from compounds like this compound, is evident. The compound and its close relatives are also being investigated for their role in the formation of complex supramolecular structures through hydrogen bonding and other intermolecular interactions. mdpi.com

Scope and Objectives of the Research Compendium

This article aims to provide a focused and detailed examination of the chemical compound this compound. The objective is to present a thorough and scientifically accurate resource that covers the fundamental aspects of this compound, from its basic chemical and physical properties to its role in organic synthesis and its place within the broader context of chemical research. By adhering strictly to the outlined sections, this compendium will serve as a specialized reference for researchers and students interested in the specific chemistry of this compound.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H4Br2O2 | chemsrc.comnih.gov |

| Molecular Weight | 267.903 g/mol | chemsrc.com |

| CAS Number | 123433-20-5 | chemsrc.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 122 °C | chemsrc.comlookchem.com |

| Boiling Point | 253.0 ± 35.0 °C at 760 mmHg | chemsrc.com |

| Density | 2.3 ± 0.1 g/cm³ | chemsrc.com |

| pKa | 7.00 ± 0.15 (Predicted) | guidechem.com |

| LogP | 3.64 | chemsrc.com |

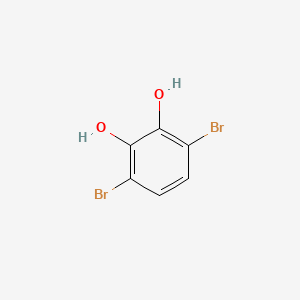

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPHOXBUDUVEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dibromobenzene 1,2 Diol and Its Derivatives

Direct Bromination Strategies for Catechol Systems

Direct bromination of catechol (1,2-dihydroxybenzene) is a common method for introducing bromine atoms onto the aromatic ring. However, the regioselectivity of this electrophilic aromatic substitution is highly influenced by the reaction conditions and the nature of the brominating agent.

Electrophilic Aromatic Substitution Approaches for Vicinal Dibromination

The hydroxyl groups of catechol are strongly activating and ortho-, para-directing. This inherent reactivity often leads to the formation of a mixture of brominated products. The direct bromination of catechol with elemental bromine typically yields a mixture of 4-bromocatechol, 4,5-dibromocatechol, and to a lesser extent, other isomers. The formation of the vicinal 4,5-dibromocatechol is often favored due to the combined directing effects of the two hydroxyl groups.

A related methoxy-protected derivative, 1,2-dimethoxybenzene (B1683551) (veratrole), undergoes dibromination to yield primarily the 4,5-dibromo-1,2-dimethoxybenzene. A typical procedure involves the reaction of veratrole with potassium bromate (B103136) and hydrobromic acid in acetic acid. oc-praktikum.de This method, however, does not yield the 3,6-disubstituted pattern.

Regioselective Bromination of Catechol Precursors

Achieving regioselective bromination to obtain a specific isomer of dibromocatechol is a significant synthetic challenge. The synthesis of 3,6-dibromobenzene-1,2-diol via direct bromination is not a commonly reported high-yield procedure due to the electronic properties of the catechol ring. The positions ortho and para to the hydroxyl groups are highly activated, leading to preferential substitution at the 4- and 5-positions.

Halogenation in Aqueous and Organic Media

The choice of solvent can significantly impact the outcome of the bromination of phenols. In polar, protic solvents like water, the hydroxyl groups are ionized to a greater extent, leading to a highly activated phenoxide ion. This increased reactivity often results in polysubstitution. For instance, the bromination of phenol (B47542) in water readily yields 2,4,6-tribromophenol. A similar high reactivity would be expected for catechol.

In contrast, conducting the bromination in less polar, aprotic organic solvents such as carbon disulfide or dichloromethane (B109758) can moderate the reactivity and potentially lead to a more controlled mono- or di-substitution. However, even under these conditions, achieving the specific 3,6-dibromo substitution pattern on a catechol nucleus remains a formidable challenge due to the inherent directing effects of the hydroxyl groups.

Synthesis via Functional Group Interconversions on Related Halogenated Aromatics

Given the difficulties in achieving the desired regiochemistry through direct bromination of catechol, multi-step synthetic routes involving functional group interconversions on pre-functionalized aromatic rings are a more viable approach for the synthesis of this compound.

Hydrolysis of Halogenated Benzene (B151609) Derivatives

One potential, though not extensively documented, route to this compound is the hydrolysis of a suitably substituted halogenated benzene. For example, the hydrolysis of 1,2,4,5-tetrabromobenzene (B48376) could theoretically yield the desired product. However, nucleophilic aromatic substitution of halogens with hydroxide (B78521) ions typically requires harsh reaction conditions, such as high temperatures and pressures, and may be complicated by side reactions. The synthesis of 1,2,4,5-tetrabromobenzene itself can be achieved by the bromination of benzene with excess bromine in the presence of a Lewis acid catalyst like iron(III) bromide. wikipedia.org

A more targeted approach would involve the conversion of a precursor with the desired 3,6-dibromo substitution pattern already in place. For instance, the synthesis of 3,6-dibromo-1,2-benzenediamine has been reported starting from 4,7-dibromo-2,1,3-benzothiadiazole. chemicalbook.com While the conversion of the diamine to the diol would require further synthetic steps (e.g., diazotization followed by hydrolysis), this demonstrates a viable pathway to the 3,6-dibromo substitution pattern.

Demethylation Strategies for Brominated Methoxyphenyl Compounds

A more common and generally milder method for preparing catechols is the demethylation of their corresponding dimethoxybenzene derivatives. This strategy is particularly useful for synthesizing substituted catechols where the methoxy (B1213986) groups are used to protect the hydroxyl functions during earlier synthetic steps or to influence the regioselectivity of reactions like bromination.

The synthesis of 3,6-dibromo-1,2-dimethoxybenzene would be the key intermediate for this approach. While direct bromination of 1,2-dimethoxybenzene does not favor the 3,6-isomer, other multi-step routes could potentially be employed to synthesize this precursor. Once obtained, the demethylation of 3,6-dibromo-1,2-dimethoxybenzene to the target this compound can be achieved using various reagents. Boron tribromide (BBr3) is a powerful and widely used reagent for the cleavage of aryl methyl ethers to the corresponding phenols. researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.

The general reaction for the demethylation of a dimethoxybenzene is as follows:

| Reactant | Reagent | Product |

| Brominated 1,2-dimethoxybenzene | BBr3 | Brominated 1,2-benzenediol |

This demethylation strategy is a key step in the total synthesis of various naturally occurring brominated phenols. researchgate.net

Multi-Step Synthesis from Substituted Benzenediols

Multi-step synthesis provides a robust and controlled pathway to this compound, typically starting from commercially available benzenediols like catechol (benzene-1,2-diol). These methods rely on the sequential introduction of functional groups and often involve the use of protecting groups to control regioselectivity.

The direct ortho-dihydroxylation of a pre-functionalized dibrominated benzene, such as 1,4-dibromobenzene, to form a catechol structure is a synthetically challenging transformation. This route is generally not favored due to the difficulty of introducing adjacent hydroxyl groups onto an already deactivated aromatic ring. Instead, synthetic strategies predominantly focus on introducing bromine atoms onto a molecule that already contains the diol (or a protected diol) functionality.

While not directly applied to dibrominated benzenes for this specific synthesis, catalytic methods for the dihydroxylation of other unsaturated systems, such as the Pt-catalyzed enantioselective diboration of 1,3-dienes followed by oxidation, highlight advanced approaches to creating diols. nih.gov However, for aromatic systems, the more common and practical approach remains the functionalization of an existing phenol or catechol core.

A more viable and controlled multi-step synthesis of this compound starts with catechol. This approach requires the hydroxyl groups to be protected to prevent unwanted side reactions during bromination and to direct the bromine atoms to the desired positions. A representative synthetic sequence is outlined below:

Protection: The hydroxyl groups of catechol are first protected, often by converting them into ether groups (e.g., methoxy or benzyloxy groups). This transformation deactivates the ring slightly less than free hydroxyls and prevents oxidation. For example, reaction with dimethyl sulfate (B86663) or benzyl (B1604629) chloride under basic conditions yields 1,2-dimethoxybenzene (veratrole) or 1,2-bis(benzyloxy)benzene.

Bromination: The protected catechol is then subjected to bromination. The directing effects of the ether groups guide the electrophilic substitution. Achieving the specific 3,6-dibromo substitution pattern may require careful selection of brominating agents (e.g., Br2 in a suitable solvent, or N-Bromosuccinimide) and reaction conditions to control the regiochemistry.

Deprotection: Finally, the protecting groups are removed to reveal the diol functionality. Methoxy groups are typically cleaved using strong acids like hydrogen bromide (HBr) or a Lewis acid such as boron tribromide (BBr₃). Benzyl groups can be removed under milder conditions via catalytic hydrogenation.

Synthetic Routes Utilizing Related Dibrominated Diamines and Diones

Alternative synthetic pathways to this compound and its isomers can be devised from other readily available dibrominated precursors, such as diamines and diones.

One potential route involves the use of 3,6-dibromobenzene-1,2-diamine . This compound can be converted to the target diol through a bis-diazotization reaction. The process involves treating the diamine with a reagent like sodium nitrite (B80452) in a strong aqueous acid (e.g., H₂SO₄) at low temperatures to form a bis-diazonium salt. This highly reactive intermediate is then hydrolyzed by heating the aqueous solution, replacing the diazonium groups with hydroxyl groups to yield this compound.

Another approach utilizes dibrominated diones, specifically isomers of dibromobenzoquinone. For example, a common related compound, 2,5-dibromohydroquinone (B82636) (2,5-dibromobenzene-1,4-diol), is prepared by the direct bromination of hydroquinone (B1673460). guidechem.com This diol can then be oxidized to form 2,5-dibromo-1,4-benzoquinone . guidechem.com To obtain the diol from the dione (B5365651), a reduction reaction is employed. This transformation is typically achieved with reducing agents like sodium dithionite (B78146) or sodium borohydride, or through catalytic hydrogenation, which converts the quinone carbonyl groups back into hydroxyl groups. nih.gov While this specific example yields the 2,5-isomer, the principle of reducing a dibrominated dione serves as a valid synthetic strategy for accessing dibrominated benzenediols.

| Precursor Compound | Key Transformation | Product |

| 3,6-Dibromobenzene-1,2-diamine | Bis-diazotization followed by hydrolysis | This compound |

| 2,5-Dibromo-1,4-benzoquinone | Chemical or catalytic reduction | 2,5-Dibromobenzene-1,4-diol |

Catalytic Methodologies in the Synthesis of this compound Analogues

Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective ways to form and modify complex molecules. These approaches are particularly valuable for creating analogues of this compound.

The bromine atoms on this compound serve as versatile handles for transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of a vast array of derivatives. The Suzuki-Miyaura cross-coupling reaction is a prominent example, where a palladium catalyst facilitates the reaction between the aryl bromide and an organoboron reagent (such as a boronic acid or ester). nih.govyoutube.com

To be used in these reactions, the hydroxyl groups of the dibromodiol are typically protected (e.g., as methyl ethers) to prevent interference with the catalytic cycle. The protected 3,6-dibromo-1,2-dimethoxybenzene can then be coupled with various boronic acids to introduce new carbon-carbon bonds at the 3- and/or 6-positions. By carefully controlling the stoichiometry, it is possible to achieve either mono- or di-substitution, leading to a diverse library of analogues. A similar strategy has been developed for the synthesis of 3,6-disubstituted 2,5-dioxybenzoquinones via two sequential Suzuki coupling reactions. nih.gov

Table of Representative Suzuki Coupling Reactions:

| Aryl Halide Substrate | Boronic Acid | Catalyst System | Product Type |

|---|---|---|---|

| Protected this compound | Phenylboronic acid | Pd(PPh₃)₄ / Base | 3,6-Diphenyl derivative |

| Protected 3-Bromo-6-aryl-benzene-1,2-diol | Alkylboronic acid | PdCl₂(dppf) / Base | 3-Alkyl-6-aryl derivative |

This table illustrates the general applicability of the Suzuki reaction to halogenated aromatics for creating analogues. nih.gov

The direct bromination of catechol with molecular bromine (Br₂) can lead to a mixture of polybrominated products and is often difficult to control. Modern catalytic methods offer a more selective alternative for introducing bromine atoms onto an aromatic ring.

Regioselective bromination of electron-rich aromatic compounds can be achieved using catalytic systems that promote controlled electrophilic substitution. For instance, methods utilizing a catalytic amount of a hypervalent iodine(III) reagent have been developed. organic-chemistry.org In such a system, an iodoarene acts as a catalyst in the presence of an oxidant to generate a highly electrophilic bromine species from a simple bromide salt (e.g., LiBr). This approach allows for monobromination with high regioselectivity under mild conditions, offering a greener and more controlled alternative to traditional methods. organic-chemistry.org Applying such chemo- and regioselective strategies to catechol could potentially favor the formation of specific isomers like this compound, thereby improving the efficiency and purity of the synthesis.

Reactivity and Mechanistic Investigations of 3,6 Dibromobenzene 1,2 Diol

Nucleophilic Substitution Reactions at Bromine Centers

The bromine atoms in 3,6-dibromobenzene-1,2-diol are susceptible to nucleophilic substitution, a cornerstone of modern synthetic chemistry for creating complex molecular architectures. These transformations typically proceed via two principal mechanistic pathways: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-donating hydroxyl groups can influence the reactivity of the C-Br bonds, and the choice of reaction conditions and catalyst systems is crucial for achieving selective substitution.

The direct displacement of a bromine atom on an aryl ring by a hydroxyl group to form a phenolic derivative is a challenging transformation that generally requires harsh reaction conditions. For aryl halides not activated by strong electron-withdrawing groups, direct nucleophilic aromatic substitution with hydroxide (B78521) ions necessitates high temperatures and pressures. An alternative, more contemporary approach involves copper-catalyzed Ullmann-type reactions. wikipedia.org In this methodology, a copper(I) catalyst facilitates the coupling of an aryl halide with an alcohol or, in this case, a hydroxide source. nih.govresearchgate.net However, for a substrate like this compound, which already possesses a diol functional group, the selective synthesis of a tri- or tetra-hydroxybenzene via this method is not extensively documented in the literature and would likely face challenges with selectivity and protecting group strategies.

The formation of new carbon-carbon (C-C) and carbon-heteroatom bonds is a more widely explored and synthetically valuable transformation for this compound. These reactions significantly expand the molecular complexity and allow for the synthesis of a diverse range of derivatives.

Palladium-Catalyzed C-C Cross-Coupling: Modern synthetic methods, such as the Suzuki, and Sonogashira reactions, are powerful tools for forming C-C bonds using aryl bromides as substrates. nih.gov These palladium-catalyzed reactions would allow for the sequential and selective replacement of the bromine atoms in this compound.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org Application to this compound would yield 3,6-dialkynyl-1,2-benzenediol derivatives, which are valuable precursors for conjugated systems. nih.gov

Carbon-Heteroatom Bond Formation: The bromine atoms can be substituted by various heteroatom nucleophiles, leading to the formation of C-N, C-O, and C-S bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org It offers a milder alternative to classical methods and is tolerant of various functional groups, including the hydroxyl groups present in the substrate.

Ullmann Condensation: Copper-catalyzed Ullmann-type reactions are effective for forming C-O (ether) and C-S (thioether) bonds by reacting the aryl bromide with alcohols, phenols, or thiols. wikipedia.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): Direct substitution with strong nucleophiles can also be achieved. Research has shown that related quinone structures undergo facile C-N bond formation. In the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones, the bromine atoms of a tetrabromobenzoquinone are displaced by various amine nucleophiles. academicjournals.org This reaction proceeds by refluxing the quinone with the amine in a solvent mixture of ethanol, acetic acid, and water, demonstrating the viability of C-N bond formation through nucleophilic substitution on a similar scaffold. academicjournals.org

The table below summarizes the reaction of a quinone precursor with various amines, a reaction analogous to what could be expected for an oxidized derivative of this compound. academicjournals.org

| Entry | Amine Nucleophile | Reaction Conditions | Product Type |

|---|---|---|---|

| 1 | Aniline | Reflux, 3h (EtOH/GAA/H₂O) | 2,5-di(phenylamino)-3,6-dibromo-1,4-benzoquinone |

| 2 | p-Toluidine | Reflux, 3h (EtOH/GAA/H₂O) | 2,5-di(p-tolylamino)-3,6-dibromo-1,4-benzoquinone |

| 3 | p-Anisidine | Reflux, 3h (EtOH/GAA/H₂O) | 2,5-di(p-methoxyphenylamino)-3,6-dibromo-1,4-benzoquinone |

| 4 | p-Chloroaniline | Reflux, 3h (EtOH/GAA/H₂O) | 2,5-di(p-chlorophenylamino)-3,6-dibromo-1,4-benzoquinone |

| 5 | Cyclohexylamine | Reflux, 3h (EtOH/GAA/H₂O) | 2,5-di(cyclohexylamino)-3,6-dibromo-1,4-benzoquinone |

Oxidative Transformations of Catechol Moieties

The catechol unit of this compound is readily susceptible to oxidation, a characteristic transformation for 1,2-diols that leads to the formation of highly reactive ortho-quinone structures.

The oxidation of catechols to their corresponding 1,2-benzoquinones is a fundamental reaction in organic chemistry. This transformation can be achieved using a variety of oxidizing agents. The resulting 3,6-dibromo-1,2-benzoquinone is a reactive intermediate that can participate in various cycloaddition and nucleophilic addition reactions. The synthesis of substituted 1,2-benzoquinones often starts from the corresponding catechol, highlighting the importance of this oxidative step. google.com While many oxidizing agents can effect this transformation, milder and more selective reagents are often preferred to avoid degradation of the product.

A range of reagents can be employed for the oxidation of catechols. Common oxidants include ceric ammonium (B1175870) nitrate (B79036) (CAN), silver(I) oxide (Ag₂O), and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The choice of oxidant and reaction conditions can influence the yield and purity of the resulting quinone. For instance, oxidation of a related compound, 3,6-dibromo-9,10-phenanthrene, to the corresponding quinone has been achieved using chromium trioxide in acetic acid, demonstrating a classic method for this type of conversion. chemicalbook.com The resulting 3,6-dibromo-1,2-benzoquinone is a valuable electrophile, and its bromine atoms can subsequently be displaced by nucleophiles, as discussed in section 3.1.2.

Derivatization of Hydroxyl Groups

The two hydroxyl groups of this compound can be readily derivatized through reactions such as etherification and esterification. These reactions are useful for protecting the hydroxyl groups during subsequent synthetic steps or for modifying the compound's physicochemical properties.

The Williamson ether synthesis is a classic and reliable method for preparing ethers. youtube.comlibretexts.org This reaction involves the deprotonation of the alcohol (or in this case, the diol) with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. The subsequent SN2 reaction with an alkyl halide yields the corresponding ether. organic-chemistry.orgmasterorganicchemistry.com For this compound, this reaction can be performed sequentially to yield mono- or di-ether products. For example, reaction with two equivalents of an alkyl halide like methyl iodide in the presence of a base like potassium carbonate would yield 1,2-dimethoxy-3,6-dibromobenzene.

The following table illustrates typical conditions and expected products for the derivatization of the hydroxyl groups of this compound.

| Reaction Type | Reagents | Base | Typical Solvent | Expected Product |

|---|---|---|---|---|

| Etherification (Dimethylation) | Methyl iodide (CH₃I) | K₂CO₃ or NaH | Acetone or DMF | 1,2-Dimethoxy-3,6-dibromobenzene |

| Etherification (Diethylation) | Ethyl bromide (CH₃CH₂Br) | K₂CO₃ or NaH | Acetone or DMF | 1,2-Diethoxy-3,6-dibromobenzene |

| Esterification (Diacetylation) | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Pyridine or Et₃N | DCM or Pyridine | 3,6-Dibromo-1,2-phenylene diacetate |

| Esterification (Dibenzoylation) | Benzoyl chloride (C₆H₅COCl) | Pyridine or Et₃N | DCM or Pyridine | 3,6-Dibromo-1,2-phenylene dibenzoate |

Cross-Coupling Reactions Involving Bromine Substituents

The two bromine atoms on the aromatic ring of this compound serve as excellent handles for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis. eie.gr

The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling methods for forming C-C bonds. nih.gov It involves the reaction of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. nih.govlibretexts.org For this compound, this reaction offers a direct route to biaryl compounds or other substituted benzene (B151609) derivatives.

The general catalytic cycle for the Suzuki reaction proceeds through three main steps libretexts.orgnobelprize.orgnih.gov:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromobenzene derivative to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

A key consideration for a di-substituted substrate like this compound is selectivity. Depending on the reaction conditions (catalyst, ligand, base, stoichiometry), the reaction can be controlled to yield either a mono-coupled or a di-coupled product. Studies on similar dihalobenzenes have shown that the formation of the bis-coupled product can often be favored, even with a 1:1 stoichiometry of reactants. researchgate.net

| Component | Examples | Function |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor, forms the active Pd(0) species. |

| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃), N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. fishersci.ca |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for the transmetalation step. nih.gov |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water | Solubilizes reactants and facilitates the reaction. |

Besides the Suzuki-Miyaura reaction, several other transition metal-catalyzed cross-coupling reactions can be employed to functionalize the C-Br bonds of this compound. These methods offer alternative pathways that may be advantageous depending on the desired product and the functional group tolerance required. thieme-connect.de

Stille Coupling: This reaction uses organotin reagents (organostannanes) as the coupling partner. A key advantage of the Stille reaction is that it often proceeds under neutral conditions, making it highly tolerant of various functional groups. fishersci.ca

Negishi Coupling: This method utilizes organozinc reagents, which are generally more reactive than their boron or tin counterparts. This increased reactivity allows for couplings to occur under mild conditions, though the organozinc reagents themselves are more sensitive to air and moisture. nih.gov

Hiyama Coupling: Organosilanes are used in this coupling reaction, which requires an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to facilitate the transmetalation step. nih.gov Organosilanes are appealing due to their low toxicity and high stability. nih.gov

| Reaction Name | Organometallic Reagent (R-M) | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Low toxicity, stable reagents, mild conditions. nih.gov | Requires a base, which can be an issue for base-sensitive substrates. |

| Stille | Organotin (R-SnR'₃) | Neutral conditions, high functional group tolerance. fishersci.ca | Toxicity and stoichiometric waste of tin byproducts. |

| Negishi | Organozinc (R-ZnX) | High reactivity, mild conditions. nih.gov | Reagents are sensitive to air and moisture. |

| Hiyama | Organosilicon (R-SiR'₃) | Low toxicity, stable reagents. nih.gov | Often requires an activator (e.g., fluoride ions). |

Radical Chemistry and Mechanistic Pathways

The phenolic hydroxyl groups and bromine substituents also influence the radical chemistry of this compound. Phenols are known to act as radical scavengers, and the C-Br bonds can participate in radical reactions.

Hydrogen Atom Transfer (HAT) is a fundamental chemical process in which a hydrogen free radical (a neutral hydrogen atom) is transferred from one molecule to another. wikipedia.org In the context of bromophenols, the hydrogen atom of a hydroxyl group can be abstracted by a radical species.

The general equation for HAT is: X• + H-Y → X-H + Y• wikipedia.org

The feasibility of a HAT reaction is largely determined by the relative bond dissociation energies (BDEs) of the H-Y and H-X bonds. mdpi.com For phenols, the O-H bond is relatively weak and susceptible to abstraction by reactive radicals. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

The mechanism of HAT can be complex and may occur through a concerted proton-electron transfer pathway. researchgate.net In some systems, visible light can be used to generate a bromine radical (Br•) from a bromide anion (Br⁻), which can then act as a potent hydrogen atom abstractor to initiate radical C-H activation or other transformations. rsc.org The interplay between the phenolic protons and bromine substituents in this compound makes it a subject of interest for mechanistic studies in radical-mediated processes.

Electron Transfer Processes

The reactivity of this compound is fundamentally governed by electron transfer (ET) processes centered on its catechol moiety. The dihydroxybenzene system is inherently electron-rich, making it susceptible to oxidation. The process typically involves the sequential loss of two electrons and two protons to form the corresponding o-quinone.

The initial step is a one-electron transfer to an oxidizing agent or an electrode surface, which generates a semiquinone radical anion. This is followed by protonation or a subsequent electron transfer. The presence of two electron-withdrawing bromine atoms on the aromatic ring significantly influences the electron density of the diol system. This substitution makes the molecule more difficult to oxidize compared to unsubstituted catechol, meaning a higher oxidation potential is required to initiate the electron transfer process. The transfer can proceed via a single electron transfer (SET) mechanism, where one electron is removed to form a radical cation intermediate. This intermediate is highly acidic and can rapidly deprotonate to yield a neutral semiquinone radical.

Formation and Reactivity of Radical Intermediates

Following a single electron transfer event, this compound forms a semiquinone radical intermediate. This species is paramount to the compound's reactivity. The formation of this radical can be initiated by chemical oxidants, electrochemical potential, or photochemical excitation.

The general pathway is as follows:

Oxidation: The 1,2-diol loses one electron to form a radical cation.

Deprotonation: The highly acidic radical cation rapidly loses a proton to form the neutral 3,6-dibromosemiquinone radical.

This semiquinone radical is a resonance-stabilized species, with the unpaired electron delocalized across the oxygen atoms and the aromatic ring. However, it is still a highly reactive intermediate. Its subsequent reactions can include:

Dimerization: Two radicals can couple to form a dimer.

Further Oxidation: The radical can be oxidized further by losing a second electron (and a second proton) to form the stable 3,6-dibromo-1,2-benzoquinone.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor to regenerate the parent diol.

Radical Cyclization: In appropriately designed systems, radical intermediates can undergo cyclization reactions, a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The reactivity of these radical intermediates is a cornerstone of cascade reactions, where the initial radical formation leads to a sequence of bond-forming or fragmentation events.

Photo-Induced Chemical Transformations and Heavy-Atom Effects

The photochemical behavior of this compound is significantly influenced by the presence of two bromine atoms due to the "heavy-atom effect". When the molecule absorbs ultraviolet light, it is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). In many organic molecules, this excited state deactivates by fluorescing back to the ground state or undergoing slow intersystem crossing (ISC) to a triplet state (T₁).

However, the bromine atoms enhance the spin-orbit coupling in the molecule. This greatly accelerates the rate of intersystem crossing from the S₁ state to the T₁ state. Consequently, the triplet state is populated much more efficiently, and fluorescence is often quenched.

Once in the triplet state, the molecule has a longer lifetime and different reactivity compared to the singlet state. Potential photo-induced transformations include:

Homolytic Cleavage: The excited molecule may have sufficient energy to induce homolysis of the carbon-bromine (C-Br) bond. This is a common photochemical pathway for bromoaromatic compounds, generating an aryl radical and a bromine radical.

Energy Transfer: The excited triplet state of the diol can transfer its energy to other molecules, acting as a photosensitizer.

Photocycloaddition: While less common for this specific structure, photo-induced cycloaddition reactions are a known pathway for related aromatic carbonyl compounds.

The efficient formation of radical species via C-Br bond cleavage upon photoirradiation makes this compound a potential precursor for photo-initiated radical reactions.

Electrochemical Reactivity and Redox Processes

Investigation of Redox-Active Characteristics

The electrochemical behavior of this compound is characterized by the redox activity of its catechol core. This behavior is typically investigated using techniques like cyclic voltammetry, which can map out the potentials at which electron transfer reactions occur.

The diol undergoes a quasi-reversible two-electron, two-proton oxidation to form the corresponding 3,6-dibromo-1,2-benzoquinone. The process can be represented as:

C₆H₂Br₂(OH)₂ ⇌ C₆H₂Br₂O₂ + 2H⁺ + 2e⁻

The key redox-active characteristics are:

Oxidation Potential: The potential at which the diol is oxidized. Due to the electron-withdrawing nature of the bromine atoms, the oxidation potential of this compound is expected to be higher (more positive) than that of unsubstituted 1,2-dihydroxybenzene.

Reduction Potential: The potential at which the resulting quinone is reduced back to the diol.

Electrochemical Reversibility: The degree to which the oxidized species can be cleanly reduced back to the starting material. The stability of the intermediate semiquinone radical and the final quinone affects the reversibility of the redox process.

The table below shows typical redox potentials for related dihydroxybenzene compounds to illustrate the effect of substitution.

| Compound | Epa (V vs. Ag/AgCl) | Epc (V vs. Ag/AgCl) | ΔEp (mV) |

| 1,2-Dihydroxybenzene | +0.55 | +0.15 | 400 |

| 3,4-Dihydroxybenzoic acid | +0.60 | +0.20 | 400 |

| 2,3-Dihydroxybenzoic acid | +0.78 | +0.32 | 460 |

This table presents representative data for analogous compounds to illustrate electrochemical principles. Epa is the anodic peak potential and Epc is the cathodic peak potential.

Electron Transfer Induced Reactions

The electrochemical oxidation of this compound can be used to initiate specific chemical reactions. By controlling the applied potential, one can selectively generate the semiquinone radical or the fully oxidized quinone in solution. These electrochemically generated intermediates can then participate in subsequent chemical transformations.

One primary application is in electrosynthesis. The electro-generated 3,6-dibromo-1,2-benzoquinone is a reactive Michael acceptor and a dienophile. It can react with various nucleophiles or dienes present in the electrochemical cell. This allows for the controlled formation of new C-C, C-O, C-N, or C-S bonds.

For instance, the reaction could proceed via:

Electrochemical Oxidation: The diol is oxidized at an anode to the quinone.

Nucleophilic Addition: A nucleophile (Nu⁻) present in the solution attacks the electron-deficient ring of the quinone.

Rearomatization: The intermediate may undergo tautomerization or further redox processes to yield a new, substituted catechol derivative.

This strategy leverages the electron transfer process to activate the molecule for bond-forming reactions that might otherwise require harsh chemical oxidants.

Coordination Chemistry and Materials Science Applications of 3,6 Dibromobenzene 1,2 Diol

Ligand Design and Metal Chelation Properties

The 1,2-diol functional group of 3,6-Dibromobenzene-1,2-diol provides a robust chelating site for a wide array of metal ions. The electron-withdrawing nature of the bromine substituents modulates the acidity of the hydroxyl protons and influences the electronic structure of the resulting metal complexes.

Catecholate Ligand Formation with Transition Metal Ions

Upon deprotonation, this compound forms a dianionic catecholate ligand that acts as a bidentate chelator, readily coordinating with various transition metals. The formation of these metal-catecholate bonds is a fundamental step in creating more complex architectures. Transition metals, with their partially filled d-orbitals, can form stable complexes with catecholate ligands, often exhibiting rich electrochemical and spectroscopic properties.

The coordination typically involves the deprotonated hydroxyl groups binding to a metal center, forming a five-membered chelate ring. The stability and geometry of these complexes are influenced by factors such as the nature of the metal ion, its oxidation state, and the solvent system used.

Interactive Table: Typical Coordination Characteristics of Catecholate Ligands with Transition Metals

Design and Characterization of Coordination Polyhedra

The coordination of 3,6-dibromocatecholate with metal ions leads to the formation of well-defined coordination polyhedra. The geometry of these polyhedra is dictated by the coordination number of the metal ion and the stoichiometry of the metal-ligand interaction. For instance, a metal ion with a coordination number of six, when complexed with three bidentate 3,6-dibromocatecholate ligands, will typically adopt an octahedral geometry.

Supramolecular Associates in Metal-Catecholate Complexes

Beyond the primary coordination sphere, metal-catecholate complexes involving this compound can engage in non-covalent interactions to form larger supramolecular assemblies. The bromine atoms on the ligand are capable of participating in halogen bonding, a directional interaction between an electrophilic region on the halogen and a Lewis base. nih.govfrontiersin.org These interactions, along with π–π stacking between the aromatic rings, can guide the self-assembly of individual complexes into extended one-, two-, or three-dimensional networks. researchgate.net

These supramolecular structures are of significant interest as they can exhibit emergent properties not present in the individual molecular components. The precise control over these weak interactions is a key aspect of crystal engineering, allowing for the rational design of materials with specific topologies and functions.

Metal-Organic Frameworks (MOFs) Utilizing this compound Derivatives

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers. The tunability of their structure and function makes them promising for applications in gas storage, separation, and catalysis. Halogenated linkers, such as derivatives of this compound, are valuable for imparting specific properties to MOFs.

Synthesis of MOFs with Halogenated Catecholate Linkers

The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are combined in a suitable solvent and heated. d-nb.info Using a linker like this compound allows for the creation of frameworks with pores decorated with bromine atoms. These halogen atoms can influence the framework's properties in several ways:

Modulating Pore Chemistry: The electronegative bromine atoms can create specific adsorption sites for polar molecules.

Providing Sites for Further Reactions: The C-Br bond can be a reactive handle for post-synthetic modification.

While the direct synthesis of MOFs using this compound as the primary linker is not extensively documented, the principles of MOF synthesis are general, and the use of functionalized catecholate linkers is a known strategy for producing stable and functional frameworks. frontiersin.org

Postsynthetic Modification and Ligand Exchange in MOF Systems

Postsynthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis. nih.govescholarship.org This approach allows for the incorporation of functional groups that might not be stable under the conditions of MOF synthesis. The bromine atoms of a 3,6-dibromocatecholate linker integrated within a MOF structure could potentially be used as sites for PSM through reactions like Suzuki or Sonogashira coupling, although this application remains largely theoretical for this specific linker.

A more common strategy is ligand exchange, where the linkers of a pre-existing MOF are swapped with other linkers from solution. frontiersin.org This process, also known as solvent-assisted linker exchange (SALE), could be used to introduce this compound into a known MOF topology. This would allow for the systematic study of how the halogenated linker affects the material's properties without changing the underlying framework structure. The efficiency of ligand exchange depends on factors like solvent, temperature, and the relative stability of the incoming and outgoing linkers. frontiersin.org

Interactive Table: Strategies for MOF Functionalization

Influence of Ligand Geometry on MOF Architecture

The catechol group (1,2-diol) offers a bidentate coordination site for metal ions. The spatial arrangement of these hydroxyl groups influences the bite angle and the orientation of the linker relative to the metal center. Furthermore, the presence of two bromine atoms at the 3 and 6 positions introduces significant steric hindrance and electronic effects. These bulky substituents can direct the self-assembly process, potentially leading to more open or porous structures by preventing dense packing of the linkers. The electron-withdrawing nature of the bromine atoms can also modulate the electron density of the catechol oxygen atoms, thereby influencing the strength and nature of the metal-ligand coordination bonds.

Research on other functionalized linkers has demonstrated that substituents can significantly alter the resulting MOF topology. For instance, the introduction of functional groups can lead to interpenetrated frameworks or novel network topologies that are not observed with the parent, unfunctionalized linker. It is plausible that the specific geometry of this compound could be exploited to target specific MOF architectures with tailored pore sizes and functionalities.

Table 1: Potential Influence of this compound Structural Features on MOF Architecture

| Structural Feature | Potential Influence on MOF Architecture |

| Catechol (1,2-diol) Core | Provides a bidentate coordination site for metal ions, influencing the local coordination environment. |

| Bromine Substituents | Introduce steric bulk, potentially leading to increased porosity and preventing framework interpenetration. |

| Electron-Withdrawing Nature of Bromine | Modulates the electronic properties of the linker, affecting metal-ligand bond strength and catalytic activity. |

| Rigid Benzene (B151609) Backbone | Contributes to the overall rigidity and stability of the resulting framework. |

Polymer Science and Conjugated Materials

The unique chemical structure of this compound makes it a candidate for the synthesis of functional polymers and conjugated materials.

While specific examples of polymerization reactions utilizing this compound as a monomer are not extensively documented, its functional groups suggest several possibilities. The hydroxyl groups of the catechol moiety can participate in condensation polymerizations, such as the formation of polyesters or polyethers. The bromine atoms offer sites for cross-coupling reactions, a common method for synthesizing conjugated polymers. kennesaw.edunsf.govresearchgate.netmdpi.com

For instance, reactions like Suzuki or Stille coupling could be employed to polymerize this compound with other monomers containing appropriate functional groups (e.g., boronic acids or organostannanes). The resulting polymers would feature a conjugated backbone, a key characteristic for materials used in organic electronics.

The incorporation of brominated catechol units into a polymer backbone can impart specific functionalities. The catechol moiety is known for its ability to chelate metal ions and its redox activity. Polymers containing these units could find applications in areas such as sensing, catalysis, and as adhesive or coating materials.

The bromine atoms provide additional functionality. They can serve as reactive handles for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties. Furthermore, the presence of heavy bromine atoms can influence the photophysical properties of the polymer, potentially enhancing intersystem crossing and promoting phosphorescence, which is desirable in some optoelectronic applications. Research on halogenated dopamine (B1211576) methacrylamide (B166291) has shown that the incorporation of halogens can lead to the development of antimicrobial polymers. nih.gov

Conjugated polymers derived from monomers like this compound could be integrated into organic electronic devices, such as organic photodetectors (OPDs). The electronic properties of such polymers would be influenced by the combination of the electron-rich catechol unit and the electron-withdrawing bromine atoms. This intramolecular charge transfer character can be beneficial for light absorption and charge separation, which are crucial processes in photodetectors.

Brominated aromatic compounds are known to play a role in the development of organic electronics. nbinno.com The position of bromine substitution can affect the electronic properties of organic semiconductors. mdpi.com While there is no direct evidence of this compound being used in OPDs, the broader class of functionalized benzene derivatives has been explored as hole scavengers in photoelectrocatalytic systems. nih.gov The specific substitution pattern of this compound would need to be investigated to determine its suitability for such applications. The dark current density in organic photodetectors is a critical parameter, and the molecular structure of the active material plays a significant role. researchgate.net

Application in Photonic Crystal Fabrication

Photonic crystals are materials with a periodic variation in their refractive index that allows for the control of light propagation. researchgate.netnih.govmdpi.comnih.gov While there is no specific research on the use of this compound in the fabrication of photonic crystals, materials with high refractive indices are often sought for this purpose. The presence of bromine atoms in the structure of this compound could potentially increase the refractive index of polymers or other materials into which it is incorporated.

One approach to fabricating photonic crystals is through the self-assembly of block copolymers or through techniques like two-photon polymerization. mdpi.com If this compound were used as a monomer to create a polymer with a high refractive index, this polymer could then be used as one of the components in a photonic crystal structure. However, significant research would be required to develop the appropriate synthesis and fabrication methods.

Advanced Spectroscopic and Structural Characterization of 3,6 Dibromobenzene 1,2 Diol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

The structural elucidation of 3,6-Dibromobenzene-1,2-diol is effectively achieved through the combined use of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key signals anticipated are:

Aromatic Protons (Ar-H): The two chemically equivalent protons on the benzene (B151609) ring (at C4 and C5) are expected to produce a singlet in the aromatic region, typically between δ 6.5 and 7.5 ppm. The exact chemical shift is influenced by the electron-donating hydroxyl groups and the electron-withdrawing bromine atoms. For a closely related precursor, 3,6-dibromobenzene-1,2-diamine, the aromatic protons appear as a singlet at 6.84 ppm in CDCl₃, suggesting a similar region for the diol. rsc.org

Hydroxyl Protons (-OH): The two hydroxyl protons will give rise to a signal whose chemical shift is highly dependent on the solvent, concentration, and temperature. This peak is often broad and can appear over a wide range, typically from δ 4.0 to 7.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's C₂ᵥ symmetry, only three distinct signals are expected for the six carbon atoms of the benzene ring:

C1/C2 (Carbons bonded to -OH): These carbons are expected to be significantly deshielded by the electronegative oxygen atoms, with their signals appearing in the δ 140-150 ppm range.

C3/C6 (Carbons bonded to -Br): The carbon atoms attached to the bromine atoms would also experience a deshielding effect, though typically less pronounced than that of hydroxyl groups. Their signals are anticipated in the δ 110-125 ppm region. For comparison, the carbons bonded to bromine in 1,2-dibromobenzene (B107964) appear at approximately 123.5 ppm.

C4/C5 (Carbons bonded to -H): These carbons, being influenced by adjacent substituents, would likely resonate in the δ 115-125 ppm range.

A summary of the predicted NMR data is presented in the interactive table below.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~6.8 - 7.2 | Singlet | Aromatic protons at C4 and C5. |

| ¹H | Variable (4.0 - 7.0) | Broad Singlet | Hydroxyl protons; position is solvent and concentration dependent. |

| ¹³C | ~140 - 150 | Singlet | C1 and C2 (bearing -OH groups). |

| ¹³C | ~115 - 125 | Singlet | C4 and C5 (bearing -H atoms). |

| ¹³C | ~110 - 125 | Singlet | C3 and C6 (bearing -Br atoms). |

While this compound itself does not possess stereocenters, advanced NMR techniques are invaluable for analyzing more complex systems or derivatives where stereochemistry is a factor. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity of protons, aiding in conformational analysis. For related chiral catechol derivatives, techniques like chiral derivatizing agents combined with NMR can be used to distinguish between enantiomers. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals in more complex, unsymmetrical analogs or derivatives by revealing proton-proton and proton-carbon coupling networks.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to specific vibrational modes. The expected characteristic peaks include:

O-H Stretching: A strong and broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl (-OH) groups. ucalgary.ca

Aromatic C-H Stretching: A medium to weak absorption is expected just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range, which is characteristic of C-H bonds on an aromatic ring. libretexts.org

Aromatic C=C Stretching: The benzene ring itself gives rise to several absorption bands in the 1450-1600 cm⁻¹ region. Two prominent peaks are typically observed around 1600 cm⁻¹ and 1475 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the phenol (B47542) group is expected in the 1200-1300 cm⁻¹ range. For catechol, a prominent peak appears around 1250 cm⁻¹. researchgate.net

C-Br Stretching: The carbon-bromine bond stretching vibration typically appears in the lower frequency "fingerprint" region, generally between 500 and 650 cm⁻¹.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, key Raman signals would include:

Symmetric Ring Breathing Mode: A strong, sharp peak characteristic of the benzene ring's symmetric expansion and contraction, typically observed around 1000 cm⁻¹.

Aromatic C=C Stretching: The aromatic C=C stretching vibrations also give strong signals in the Raman spectrum, often appearing in the 1550-1610 cm⁻¹ region.

C-Br Stretching: The symmetric stretching of the C-Br bonds would be expected to produce a strong signal in the low-frequency region, providing clear evidence of the bromine substitution. For catechol, Raman spectra show characteristic peaks that can be correlated with specific vibrational modes. researchgate.netresearchgate.net The introduction of bromine atoms would shift these frequencies and introduce new C-Br related vibrations.

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The electronic spectrum of this compound is primarily determined by the phenolic chromophore. Benzene itself exhibits characteristic π → π* transitions. The presence of two hydroxyl groups, as in catechol, modifies these transitions, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in intensity. Catechol in aqueous solution shows an absorption maximum around 275-280 nm. ias.ac.in

The two bromine atoms on the ring act as auxochromes. Their electron-withdrawing inductive effect and electron-donating resonance effect, along with the "heavy atom effect," are expected to further shift the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted catechol. Therefore, this compound is predicted to have its primary absorption bands (π → π* transitions) in the near-UV region, likely between 280 and 300 nm. The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity. uctm.edu

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (π* orbitals).

The parent compound, 1,2-benzenediol (catechol), exhibits characteristic absorption bands in the UV region. nist.gov The introduction of two bromine atoms onto the benzene ring at positions 3 and 6 is expected to influence the UV-Vis spectrum in a predictable manner. Halogen atoms, such as bromine, can exert two primary electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) due to their lone pairs of electrons.

The bromine atoms act as auxochromes, which are groups that modify the absorption characteristics of a chromophore (the benzene ring in this case). This substitution typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) and potentially a hyperchromic effect (an increase in molar absorptivity, ε). The shift to longer wavelengths is attributed to the lone pairs on the bromine atoms extending the π-conjugated system of the benzene ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A hypothetical UV-Vis spectrum for this compound would be expected to show absorption bands at slightly longer wavelengths compared to catechol. The specific λmax values would be dependent on the solvent used for the analysis, as solvent polarity can influence the electronic transitions.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Parameter | Expected Value |

|---|---|

| λmax 1 | ~280-290 nm |

| λmax 2 | ~220-230 nm |

| Molar Absorptivity (ε) | Moderate to High |

Note: This table presents expected values based on the known spectrum of catechol and the typical effects of bromine substitution. Actual experimental values may vary.

Photophysical Property Analysis (e.g., Fluorescence)

The photophysical properties of a molecule, such as its ability to fluoresce, are intimately linked to its electronic structure and the de-excitation pathways available after absorbing light. While many aromatic molecules exhibit fluorescence, the presence of heavy atoms like bromine can significantly alter these properties. This phenomenon is known as the "heavy-atom effect."

Upon excitation with UV light, a molecule of this compound is promoted to an excited singlet state (S1). From this state, it can relax back to the ground state (S0) via several pathways, including radiative decay (fluorescence) and non-radiative decay processes. The heavy-atom effect, introduced by the bromine atoms, enhances the rate of intersystem crossing (ISC). rsc.org Intersystem crossing is a process where the molecule transitions from the excited singlet state (S1) to an excited triplet state (T1).

Because the rate of intersystem crossing is significantly increased, the population of the excited singlet state is depleted more efficiently through this non-radiative pathway. Consequently, the fluorescence quantum yield (the ratio of emitted photons to absorbed photons) is expected to be substantially reduced, or "quenched," for this compound compared to its non-brominated counterpart, catechol. Therefore, it is anticipated that this compound would be weakly fluorescent or non-fluorescent.

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Fluorescence Emission | Weak or None | Heavy-atom effect enhances intersystem crossing, quenching fluorescence. |

| Intersystem Crossing Rate | High | Presence of two bromine atoms facilitates spin-orbit coupling. |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like this compound. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Due to the presence of acidic hydroxyl groups, this compound is readily ionizable, typically forming a deprotonated molecule [M-H]- in negative ion mode.

The key advantage of high-resolution mass spectrometry is its ability to measure the mass-to-charge ratio with very high accuracy (typically to within a few parts per million). This allows for the determination of the exact elemental formula of the ion. For this compound (C6H4Br2O2), the presence of two bromine atoms creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. whitman.edu Consequently, a molecule containing two bromine atoms will exhibit a distinctive triplet of peaks in the mass spectrum:

An 'M' peak corresponding to the molecule with two 79Br atoms.

An 'M+2' peak (from one 79Br and one 81Br) that is approximately twice the intensity of the M peak.

An 'M+4' peak (from two 81Br atoms) that is approximately the same intensity as the M peak.

Table 3: Theoretical HR-ESI-MS Data for the [M-H]- Ion of this compound

| Ion Formula | Isotopic Composition | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| [C6H379Br2O2]- | 79Br, 79Br | 265.8501 | ~100% |

| [C6H379Br81BrO2]- | 79Br, 81Br | 267.8481 | ~196% |

| [C6H381Br2O2]- | 81Br, 81Br | 269.8460 | ~96% |

Note: Calculated m/z values are for the most abundant isotopes of C, H, and O, and the specified Br isotopes.

Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), the molecular ion (or a primary fragment ion) is selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable structural information. The fragmentation of this compound would be expected to follow patterns characteristic of aromatic and halogenated compounds.

The molecular ion of this compound is relatively stable due to its aromaticity. However, fragmentation can be induced. Likely fragmentation pathways would involve the loss of small, stable neutral molecules or radicals. The presence of the bromine isotopic signature in the fragment ions can help in their identification.

Potential fragmentation pathways include:

Loss of a bromine radical (•Br): This would result in a fragment ion with a mass corresponding to [M-Br]+.

Loss of HBr: A common fragmentation pathway for brominated compounds.

Loss of carbon monoxide (CO): A characteristic fragmentation of phenols and catechols, leading to the formation of a five-membered ring structure.

Sequential loss of fragments: The initial fragment ions can undergo further fragmentation, for example, the loss of a second CO molecule or a second bromine atom.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

X-ray Diffraction Studies

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map of the crystal's unit cell, from which the positions of the individual atoms can be determined with high precision.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the technique would provide invaluable information if a suitable crystal were analyzed. The data obtained would include:

Precise bond lengths and angles: Confirming the geometry of the benzene ring and the C-Br, C-O, and O-H bonds.

Molecular conformation: Determining the planarity of the molecule and the orientation of the hydroxyl groups.

Intermolecular interactions: Identifying and characterizing non-covalent interactions in the solid state, such as hydrogen bonding between the hydroxyl groups and potential halogen bonding involving the bromine atoms. These interactions govern the crystal packing and influence the material's bulk properties.

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction of this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-Br, C-O). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, Br-C-C). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

This detailed structural information is crucial for understanding the relationship between the molecular structure of this compound and its macroscopic physical and chemical properties.